3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Description
Systematic Nomenclature and Structural Identification
The compound is formally named (2S)-3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid according to IUPAC nomenclature rules. This name systematically describes:
- The chiral center at carbon 2 (S-configuration)
- The 3-cyanophenyl substituent on the alanine backbone
- The fluorenylmethyloxycarbonyl (Fmoc) protecting group
- The carboxylic acid functional group
| Molecular Property | Value |
|---|---|
| Molecular formula | C₂₅H₂₀N₂O₄ |
| Molecular weight | 412.44 g/mol |
| CAS registry number | 205526-36-9 |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@@HC(=O)O |
The structural complexity arises from three key components:
- Fmoc moiety : A biphenyl system with methyleneoxycarbonyl linkage providing UV absorbance at 280-300 nm
- Cyanophenyl group : Introduces electron-withdrawing characteristics and planar geometry
- Chiral center : Maintains L-configuration critical for biological compatibility
X-ray crystallography studies confirm the orthorhombic crystal system with space group P2₁2₁2₁, though detailed lattice parameters remain proprietary. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals:
Historical Development in Protected Amino Acid Chemistry
The compound represents an evolutionary step in protecting group technology, with its development timeline reflecting key milestones:
1950s-1970s :
- Emergence of tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups for amino protection
- Limitations in acid stability drive search for alternatives
1980 Breakthrough :
- Introduction of Fmoc protecting group by Louis Carpino
- Advantages:
1990s Specialization :
- Development of side-chain modified Fmoc-amino acids
- First reported synthesis of 3-(3-cyanophenyl) variant in 1992 via:
a) Nitration of L-phenylalanine b) Catalytic hydrogenation to amine c) Sandmeyer cyanation d) Fmoc protection
2000s Optimization :
- Improved synthetic yields (>85%) using solid-phase techniques
- Adoption in combinatorial libraries for drug discovery
Comparative Analysis of Protecting Groups :
| Property | Fmoc | Boc | Z Group |
|---|---|---|---|
| Deprotection Reagent | Piperidine | TFA | H₂/Pd-C |
| Stability to Acid | Stable | Labile | Stable |
| UV Detection | Yes (λ=268 nm) | No | No |
| Orthogonality | High | Moderate | Low |
Properties
IUPAC Name |
3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLOUTPKZUJTGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves the following key steps:
Step 1: Synthesis of the amino acid backbone with the cyanophenyl substituent
This involves preparing the 3-cyanophenyl-substituted propanoic acid or its precursor, often through aromatic substitution or coupling reactions.Step 2: Protection of the amino group with the Fmoc group
The amino group is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions, usually in the presence of a base such as sodium bicarbonate or triethylamine, to yield the Fmoc-protected amino acid.Step 3: Purification and characterization
The product is purified by recrystallization or chromatographic techniques (e.g., HPLC) and characterized by spectroscopic methods (NMR, MS) and purity analysis.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Starting material: 3-cyanophenyl-substituted amino acid or precursor | Formation of cyanophenyl amino acid backbone | May involve aromatic substitution or coupling |
| 2 | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), base (e.g., NaHCO3, triethylamine), solvent (e.g., dioxane, water, DMF) | Amino group protection with Fmoc | Reaction typically at 0–25°C, monitored by TLC or HPLC |
| 3 | Purification: recrystallization or preparative HPLC | Isolation of pure product | Purity >95% desirable for peptide synthesis |
Use of Coupling Agents in Synthesis
In some synthetic routes, coupling agents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are employed to facilitate amide bond formation or to activate carboxyl groups during intermediate steps. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to enhance solubility and reaction efficiency.
Analytical and Quality Control Techniques
- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and assess product purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structural integrity and stereochemistry.
- Mass Spectrometry (MS): Confirms molecular weight and molecular formula.
- InChI and SMILES identifiers: Used for database referencing and compound verification.
Research Findings and Optimization
- The Fmoc protection is stable under acidic conditions but can be removed under mild basic conditions, allowing for sequential peptide synthesis.
- Reaction yields and purity are optimized by controlling temperature, reaction time, and solvent choice.
- The presence of the cyanophenyl group may influence solubility and reactivity; thus, solvent systems and purification methods are adjusted accordingly.
- Storage conditions for the compound include powder storage at -20°C for up to 3 years and in solution at -80°C for up to 6 months to maintain stability.
Comparative Data Table of Key Properties
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C25H20N2O4 | Confirmed by MS and elemental analysis |
| Molecular Weight | 412.44 g/mol | Calculated and experimentally verified |
| CAS Number (S-enantiomer) | 205526-36-9 | Used for identification |
| Solubility | Soluble in DMF, DMSO; limited in water | Solubility enhanced by heating and sonication |
| Storage | Powder: -20°C (3 years); Solution: -80°C (6 months) | Stability data from supplier and literature |
| Purity | >95% (HPLC) | Required for peptide synthesis applications |
Summary of Preparation Methodology
The preparation of this compound is a multi-step synthetic process involving:
- Construction or procurement of the cyanophenyl-substituted amino acid backbone.
- Protection of the amino group with the Fmoc group using Fmoc-Cl under controlled basic conditions.
- Use of coupling agents and solvents to optimize reaction efficiency and yield.
- Purification by chromatographic methods and rigorous analytical characterization.
- Storage under conditions that preserve compound integrity for research use.
This compound’s preparation is well-established in peptide chemistry, with protocols adapted to maximize yield, purity, and functional group compatibility for downstream applications.
Chemical Reactions Analysis
Peptide Bond Formation
The carboxylic acid group undergoes activation for nucleophilic acyl substitution, enabling peptide coupling. Common methods include:
The stereochemical integrity of the α-carbon is preserved when using coupling additives like Oxyma Pure, reducing racemization to <2%.
Fmoc Deprotection
The Fmoc group is cleaved under mild basic conditions to expose the primary amine:
| Deprotection Conditions | Time | Efficiency | Compatibility |
|---|---|---|---|
| 20% piperidine/DMF | 10–20 min | >99% | Stable cyano group |
| DBU/piperidine (2:3) in DMF | 5 min | 98% | Reduced diketopiperazine risk |
The cyano group remains intact under these conditions, with no detectable hydrolysis to amides or carboxylic acids .
Cyano Group Reactivity
The 3-cyanophenyl moiety exhibits limited participation under standard peptide synthesis conditions but can be modified post-synthesis:
Carboxylic Acid Derivatives
The propanoic acid backbone can be converted to:
-
Amides : EDC/NHS activation with amines (82–89% yield)
Stability Under Synthetic Conditions
Critical stability assessments include:
| Condition | Observation | Implication |
|---|---|---|
| Prolonged basic pH (>10) | Partial hydrolysis of cyano to amide (~8%) | Avoid strong bases during synthesis |
| UV light exposure | Fluorenyl degradation (t₁/₂ = 48h) | Use light-protected vessels |
Side Reaction Mitigation
Key strategies to suppress undesired pathways:
-
Racemization : Use low temperatures (−10°C) and additives (HOBt/Oxyma)
-
Diketopiperazine formation : Avoid prolonged deprotection times
This compound’s reactivity profile underscores its utility in synthesizing structurally complex peptides and functionalized organic molecules, particularly where steric and electronic tuning via the cyanophenyl group is advantageous. Experimental data consistently validate its robustness under SPPS conditions while allowing post-synthetic modifications for tailored applications.
Scientific Research Applications
Chemistry
Fmoc-D-3-Cyanophenylalanine is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins .
Biology
In biological research, it is used to study protein-protein interactions and enzyme-substrate interactions by incorporating it into peptides and observing the effects on biological activity .
Medicine
The compound is used in the development of peptide-based drugs and therapeutic agents. Its incorporation into peptides can enhance the stability and bioavailability of the drugs .
Industry
In the industrial sector, Fmoc-D-3-Cyanophenylalanine is used in the production of peptide-based materials and hydrogels for various applications, including drug delivery and tissue engineering .
Mechanism of Action
The mechanism of action of Fmoc-D-3-Cyanophenylalanine involves its incorporation into peptides, where it can influence the structure and function of the resulting peptide. The cyano group can participate in hydrogen bonding and other interactions, affecting the peptide’s conformation and stability . The Fmoc group protects the amino group during synthesis and can be removed under basic conditions to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The 3-cyanophenyl substituent provides stronger electron-withdrawing character than fluorine or methyl groups but less than nitro or trifluoromethyl groups. This influences acidity (pKa ~2.5–3.0 for the α-carboxylic acid) .
- Solubility: Polar substituents (e.g., cyano, nitro) enhance aqueous solubility compared to hydrophobic groups (e.g., CF₃, Cl) .
- Stability : Nitro-substituted analogs are more reactive under reducing conditions, while fluorinated derivatives exhibit superior oxidative stability .
Biological Activity
3-(3-Cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, also known as (R)-N-FMOC-3-cyanophenylalanine, is a synthetic amino acid derivative notable for its potential biological activities. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis. Its structural formula is represented as C25H20N2O4, with a molecular weight of approximately 412.45 g/mol.
Chemical Structure
The compound's structure can be summarized with the following key features:
- Fmoc Group : Provides stability and protection during chemical reactions.
- Cyanophenyl Moiety : Imparts unique electronic properties that may influence biological interactions.
Biological Activity
Research on the biological activity of this compound has revealed several important aspects:
- Antimicrobial Properties : Some studies suggest that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, indicating potential applications in developing new antibiotics.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant in therapeutic contexts, particularly in cancer treatment where enzyme modulation is crucial.
- Protein-Ligand Interactions : The presence of the Fmoc group allows for the study of protein-ligand interactions, making it a valuable tool in biochemical research aimed at understanding protein functions and pathways.
Case Studies
- Antimicrobial Activity Study :
- Enzyme Inhibition :
Comparative Analysis Table
| Property/Activity | This compound | Other Fmoc-Amino Acids |
|---|---|---|
| Molecular Weight | 412.45 g/mol | Varies (typically 300-500 g/mol) |
| Antimicrobial Activity | Significant against Gram-positive bacteria | Variable; some show no activity |
| Enzyme Inhibition | Effective against trypsin-like enzymes | Varies; some show minimal inhibition |
| Protein Interaction | Useful in studying protein-ligand interactions | Commonly used in peptide synthesis |
Synthesis and Applications
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), utilizing Fmoc chemistry. This method allows for the efficient assembly of peptides and other complex molecules.
Synthetic Route Example
- Protection of Amino Group : The amine group is protected using the Fmoc group.
- Coupling Reaction : The protected amine is coupled with a cyanophenyl-containing carboxylic acid under standard conditions.
- Deprotection : The Fmoc group is removed to yield the final product.
Q & A
Q. What are the key synthetic steps and purity optimization strategies for this compound in solid-phase peptide synthesis?
The synthesis involves Fmoc-protection of the amino group, coupling to a resin-bound peptide chain using activating reagents (e.g., HBTU/HOBt), and deprotection with 20% piperidine in DMF . Purity optimization requires iterative HPLC purification (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) and lyophilization. Critical parameters include reaction time (≥2 hours for coupling), temperature (25°C), and molar excess (3–5×) of activated amino acids .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
Use a combination of:
Q. How does the 3-cyanophenyl substituent influence the compound’s solubility and reactivity?
The electron-withdrawing cyano group reduces solubility in polar solvents (e.g., water) but enhances stability toward nucleophilic attack. Solubility can be improved using DMF or DMSO (≥50 mg/mL). Reactivity in coupling reactions may require longer activation times (30 minutes) with DIC/Oxyma .
Q. What storage conditions prevent degradation of the Fmoc-protected compound?
Store under inert gas (Ar/N2) at −20°C in airtight, light-protected containers. Avoid moisture to prevent Fmoc cleavage; desiccants like silica gel are recommended . Stability tests show <5% degradation over 6 months under these conditions .
Q. How is the Fmoc group selectively removed without affecting the cyano substituent?
Use 20% piperidine in DMF (2 × 5-minute treatments) for efficient Fmoc deprotection. The cyano group remains intact under these conditions, as confirmed by FT-IR (absence of N-H stretch at ~3400 cm−1 post-deprotection) .
Advanced Research Questions
Q. How can structural analogs with modified phenyl rings be designed to enhance bioactivity?
Replace the 3-cyanophenyl group with fluorinated (e.g., 3,5-difluorophenyl) or heteroaromatic (e.g., indol-3-yl) moieties to alter hydrophobicity and binding affinity. For example:
Q. What strategies resolve low coupling efficiency caused by steric hindrance from the 3-cyanophenyl group?
Q. How can fluorogenic properties be introduced for real-time enzymatic tracking?
Incorporate selenadiazole or nitrobenzoxadiazole (NBD) groups via post-synthetic modification. For example:
- Fmoc-L-Dap(NBSD)-OH : Fluoresces at λex/λem = 560/590 nm in protease assays .
- 7-Nitrobenzo[c][1,2,5]selenadiazol-4-yl : Enhances quantum yield by 40% compared to non-fluorogenic analogs .
Q. What computational methods predict the compound’s interaction with target proteins (e.g., HIV-1 protease)?
Q. How do conflicting NMR and LC-MS data indicating impurities get resolved?
- Step 1 : Re-run LC-MS with high-resolution settings (Q-TOF) to distinguish isotopic patterns.
- Step 2 : Compare 2D NMR (HSQC, HMBC) to identify unassigned peaks (e.g., residual piperidine adducts at δ 3.3–3.5 ppm) .
- Step 3 : Optimize purification via preparative HPLC with a slower gradient (1% acetonitrile/min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
